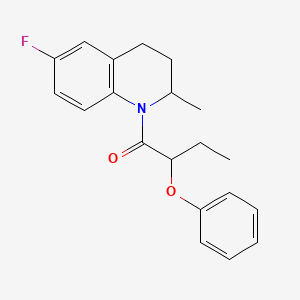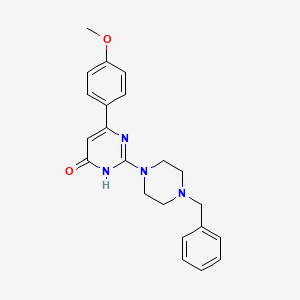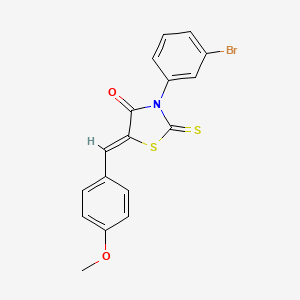![molecular formula C23H28N2O3 B5972120 1-{4-[2-(1-naphthylmethyl)-4-morpholinyl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5972120.png)
1-{4-[2-(1-naphthylmethyl)-4-morpholinyl]-4-oxobutyl}-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[2-(1-naphthylmethyl)-4-morpholinyl]-4-oxobutyl}-2-pyrrolidinone, commonly known as NAP, is a synthetic compound used in scientific research. It belongs to the class of nootropic drugs and has been found to have potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of NAP is not fully understood. However, it is believed to work by protecting neurons from oxidative stress and inflammation. NAP has been shown to increase the expression of antioxidant enzymes and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
NAP has been found to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function and memory. NAP has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using NAP in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the brain. However, one of the limitations of using NAP is its relatively short half-life, which means that it needs to be administered frequently to maintain its effects.
Zukünftige Richtungen
There are several future directions for the research on NAP. One area of research is the development of more potent and selective NAP analogs. Another area of research is the investigation of the potential therapeutic effects of NAP in human clinical trials. Additionally, the use of NAP in combination with other drugs for the treatment of neurodegenerative disorders is an area of interest.
Conclusion
In conclusion, NAP is a synthetic compound that has potential therapeutic properties. It has been extensively studied for its neuroprotective effects and its ability to improve cognitive function and memory. The exact mechanism of action of NAP is not fully understood, but it is believed to work by protecting neurons from oxidative stress and inflammation. NAP has several advantages and limitations for lab experiments, and there are several future directions for research on NAP.
Synthesemethoden
The synthesis of NAP involves the reaction of 4-bromo-1-naphthaldehyde with morpholine in the presence of a base, followed by the addition of pyrrolidine and acetic anhydride. The resulting compound is then purified using column chromatography to obtain NAP in its pure form.
Wissenschaftliche Forschungsanwendungen
NAP has been extensively studied for its potential therapeutic properties. It has been found to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. NAP has also been shown to improve cognitive function and memory in animal models.
Eigenschaften
IUPAC Name |
1-[4-[2-(naphthalen-1-ylmethyl)morpholin-4-yl]-4-oxobutyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c26-22-10-4-12-24(22)13-5-11-23(27)25-14-15-28-20(17-25)16-19-8-3-7-18-6-1-2-9-21(18)19/h1-3,6-9,20H,4-5,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLLWGHFPRDKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCC(=O)N2CCOC(C2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[2-(1-Naphthylmethyl)-4-morpholinyl]-4-oxobutyl}-2-pyrrolidinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxybenzyl)-3-[1-(3-pyridinylacetyl)-3-piperidinyl]propanamide](/img/structure/B5972050.png)
![N-(sec-butyl)-N'-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)urea](/img/structure/B5972054.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea](/img/structure/B5972065.png)

![N-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl}glycine](/img/structure/B5972081.png)

![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5972083.png)
![N-(3-bromophenyl)-N-(2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B5972091.png)
![N-(2-methoxyethyl)-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5972103.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)tetrahydro-3-furancarboxamide](/img/structure/B5972111.png)

![3-(4-chlorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5972128.png)
![7-cycloheptyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5972131.png)